(R)-Di-tert-butyl 2-aminosuccinate hydrochloride
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Overview
Description
“®-Diethyl 2-aminosuccinate hydrochloride” is a chemical compound with the molecular formula C8H16ClNO4 and a molecular weight of 225.67 g/mol . It’s commonly used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of “®-Diethyl 2-aminosuccinate hydrochloride” involves several stages. In one experiment, acetyl chloride was added drop-wise into ethanol at 0-5°C. After the addition was completed, the solution was allowed to stir while warming to room temperature for another 30 min. D-aspartic acid was then added. The reaction mixture was refluxed for 2 hours .
Molecular Structure Analysis
The InChI code for “®-Diethyl 2-aminosuccinate hydrochloride” is 1S/C8H15NO4.ClH/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h6H,3-5,9H2,1-2H3;1H/t6-;/m1./s1 .
Physical And Chemical Properties Analysis
“®-Diethyl 2-aminosuccinate hydrochloride” has a number of physicochemical properties. It has a high GI absorption, is not a BBB permeant, and is not a P-gp substrate . It also has a number of inhibitory properties, including not being a CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 inhibitor .
Scientific Research Applications
Asymmetric Synthesis and Catalysis
- Catalytic Applications : A study by Imamoto et al. (2004) discussed the preparation of optically active diphosphetanyl from tert-butylphosphine, which, when used in rhodium complexes, serves as a highly efficient catalyst in asymmetric hydrogenations. This illustrates the compound's utility in producing chiral molecules, which are crucial in the synthesis of pharmaceuticals (Imamoto, Oohara, & Takahashi, 2004).
Fluorescence and NMR Probes
- Fluorescence and NMR Sensitivity : Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline as Fmoc-, Boc-, and free amino acids. These compounds, when incorporated into peptides, exhibited distinct conformational preferences and were detectable by 19F NMR, suggesting their potential as sensitive probes in biochemical research (Tressler & Zondlo, 2014).
Pharmaceutical Research
- Drug Synthesis : Morokuma et al. (2008) described the synthesis of (+)-trachyspic acid, a tumor cell heparanase inhibitor, using a catalyst derived from di-tert-butyl 2-aminosuccinate hydrochloride. This highlights the compound's role in the synthesis of complex molecules with potential therapeutic applications (Morokuma, Taira, Uehara, Shibahara, Takahashi, Ishihara, & Hatakeyama, 2008).
Material Science
- Polymer Chemistry : Chinchilla, Dodsworth, Nájera, and Soriano (2002) used a polymer-supported version of the Fmoc-protection strategy involving di-tert-butyl derivatives for the preparation of Fmoc-protected amines and amino acids. This technique improves the solubility of protected compounds, facilitating their use in peptide synthesis (Chinchilla, Dodsworth, Nájera, & Soriano, 2002).
Safety And Hazards
properties
IUPAC Name |
ditert-butyl (2R)-2-aminobutanedioate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4.ClH/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6;/h8H,7,13H2,1-6H3;1H/t8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLZIMQSYQDAHB-DDWIOCJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)OC(C)(C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692804 |
Source
|
Record name | Di-tert-butyl D-aspartate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Di-tert-butyl 2-aminosuccinate hydrochloride | |
CAS RN |
135904-71-1 |
Source
|
Record name | Di-tert-butyl D-aspartate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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